N-(4-methylpyridin-2-yl)oxane-4-carboxamide
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Overview
Description
N-(4-methylpyridin-2-yl)oxane-4-carboxamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyridine ring substituted with a methyl group at the 4-position and an oxane ring attached to a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)oxane-4-carboxamide typically involves the reaction of 4-methyl-2-aminopyridine with oxane-4-carboxylic acid. The reaction is facilitated by coupling reagents such as titanium tetrachloride (TiCl₄) and pyridine, which acts as both a solvent and a base . The reaction conditions usually involve heating the mixture to 85-90°C for about 2 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-methylpyridin-2-yl)oxane-4-carboxylic acid, while reduction could produce N-(4-methylpyridin-2-yl)oxane-4-methanol.
Scientific Research Applications
N-(4-methylpyridin-2-yl)oxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, particularly against extended-spectrum β-lactamase (ESBL) producing strains of Escherichia coli.
Industry: The compound can be utilized in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound binds to the active site of β-lactamase enzymes, inhibiting their activity and preventing the breakdown of β-lactam antibiotics . This enhances the efficacy of the antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound has a thiophene ring instead of an oxane ring and has shown similar antibacterial properties.
N-(4-methylpyridin-2-yl)azocane-2-carboxamide: This compound features an azocane ring and has been studied for its structural properties.
Uniqueness
N-(4-methylpyridin-2-yl)oxane-4-carboxamide is unique due to its oxane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)oxane-4-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-9-2-5-13-11(8-9)14-12(15)10-3-6-16-7-4-10/h2,5,8,10H,3-4,6-7H2,1H3,(H,13,14,15) |
InChI Key |
VTAVOQQKNNLKFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCOCC2 |
Origin of Product |
United States |
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